Superior Antiproliferative Potency of 1-Acyl-3-Amino Derivative (11a) Compared to Clinical CDK Inhibitor (R)-Roscovitine
A 1-acyl-3-amino derivative of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, compound 11a, demonstrated significantly enhanced antiproliferative activity compared to the clinical CDK inhibitor (R)-roscovitine across a panel of six human cancer cell lines [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.58–2.13 μM |
| Comparator Or Baseline | (R)-roscovitine |
| Quantified Difference | 4- to 28-fold more potent |
| Conditions | Six human cancer cell lines (including HCT-116 colon carcinoma) |
Why This Matters
This direct, quantitative superiority over a known clinical-stage CDK inhibitor validates the scaffold's potential for generating highly potent anticancer agents and provides a clear benchmark for selecting this building block over alternative starting points.
- [1] Bai, X.-G., et al. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(22), 6947–6951. https://doi.org/10.1016/j.bmcl.2012.08.117 View Source
